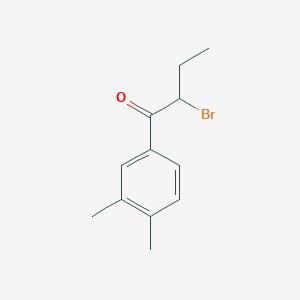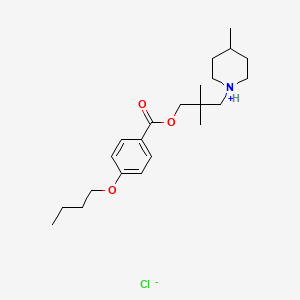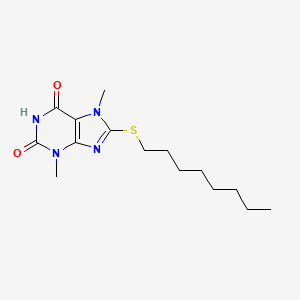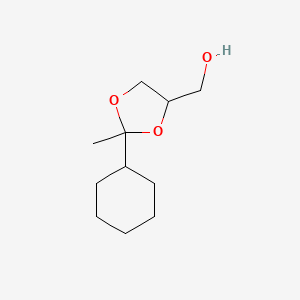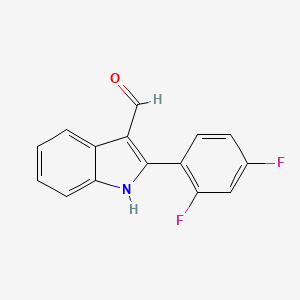![molecular formula C20H34O8 B13764722 1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene CAS No. 57721-95-6](/img/structure/B13764722.png)
1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene is an organic compound with the molecular formula C20H34O8 It is a derivative of benzene, where two hydrogen atoms in the benzene ring are replaced by long chains of ethylene glycol units terminated with methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene typically involves the reaction of catechol (1,2-dihydroxybenzene) with ethylene glycol derivatives. The process can be summarized as follows:
Starting Material: Catechol is reacted with ethylene oxide in the presence of a base such as potassium hydroxide to form 1,2-bis(2-hydroxyethoxy)benzene.
Etherification: The hydroxyl groups are then etherified using methoxyethanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Reaction Vessels: Using large reactors to handle the bulk quantities of reactants.
Continuous Monitoring: Ensuring the reaction conditions such as temperature, pressure, and pH are continuously monitored and controlled.
Purification: The final product is purified using techniques like distillation or crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: Used as a solvent or reagent in organic synthesis due to its solubility and reactivity.
Biology: Employed in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a stabilizer for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, surfactants, and as a plasticizer in various industrial applications.
Wirkmechanismus
The mechanism of action of 1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets through its functional groups. The ethylene glycol chains provide flexibility and solubility, allowing the compound to interact with various biological and chemical systems. The methoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene can be compared with similar compounds such as:
1,4-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene: Similar structure but with substitutions at different positions on the benzene ring.
2-[2-(2-methoxyethoxy)ethoxy]acetic acid: Contains similar ethylene glycol chains but with an acetic acid functional group.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a bromine atom instead of the benzene ring, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, providing distinct chemical and physical properties that are advantageous in various applications.
Eigenschaften
CAS-Nummer |
57721-95-6 |
|---|---|
Molekularformel |
C20H34O8 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C20H34O8/c1-21-7-9-23-11-13-25-15-17-27-19-5-3-4-6-20(19)28-18-16-26-14-12-24-10-8-22-2/h3-6H,7-18H2,1-2H3 |
InChI-Schlüssel |
ZIBIRFWJYSIJIK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOC1=CC=CC=C1OCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
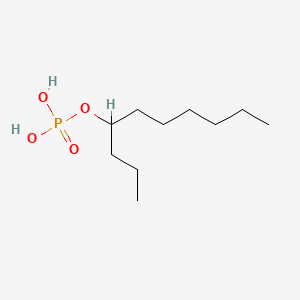
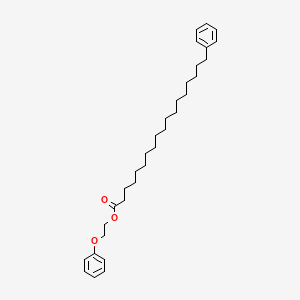
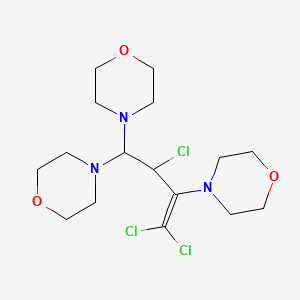
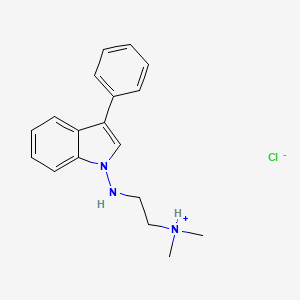
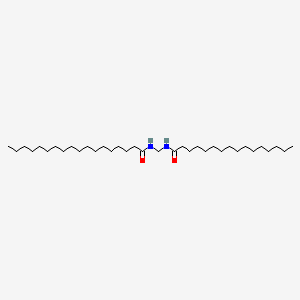
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
